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For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chemical compound 5-(Diethylamino)pentan-1-ol (CAS No. 2683-57-0). The information
presented herein is intended for researchers, scientists, and professionals in the fields of
chemical analysis and drug development, offering a detailed examination of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

5-(Diethylamino)pentan-1-ol is a dialkylamino alcohol that serves as a versatile intermediate
in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control in various research and development
applications. This document summarizes the available NMR, IR, and MS data and provides
standardized experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for 5-(Diethylamino)pentan-1-
ol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, predicted NMR
data is provided below. These predictions are generated using advanced computational
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algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted *H NMR Spectral Data for 5-(Diethylamino)pentan-1-ol

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

3.63 t 2H H-1

3.58 s (broad) 1H -OH

2.52 q 4H -N(CH2)2

243 t 2H H-5

1.55 m 2H H-2

1.37 m 4H H-3, H-4

1.01 t 6H -N(CH2CHs)2

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: Predicted 13C NMR Spectral Data for 5-(Diethylamino)pentan-1-ol

Chemical Shift (ppm) Assighment
62.9 C-1

52.5 C-5

47.7 -N(CH2)2
32.7 C-2

27.0 C-4

23.6 C-3

11.8 -N(CH2CHs)2

Solvent: CDCIs, Reference: TMS (0 ppm)

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b1297517?utm_src=pdf-body
https://www.benchchem.com/product/b1297517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

The infrared spectrum of 5-(Diethylamino)pentan-1-ol exhibits characteristic absorption bands
corresponding to its functional groups. The data presented here is sourced from the NIST
Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for 5-(Diethylamino)pentan-1-ol

Wavenumber (cm—?) Intensity Assignment
3300-3500 Strong, Broad O-H stretch (alcohol)
2965-2850 Strong C-H stretch (alkane)
1470-1450 Medium C-H bend (alkane)

C-N stretch (amine) & C-O

1200-1000 Strong
stretch (alcohol)

Mass Spectrometry (MS)

The mass spectrum of 5-(Diethylamino)pentan-1-ol was obtained by electron ionization (El).
The data is provided by the NIST Chemistry WebBook.[1]

Table 4: Major Fragments in the Mass Spectrum of 5-(Diethylamino)pentan-1-ol

m/z Relative Intensity (%) Putative Fragment
159 ~5 [M]* (Molecular lon)
86 100 [CH2=N(CH2CH3)2]*
72 ~20 [CH2=NCH2CHs]*
58 ~15 [CH2=NHCH2CHs]*
44 ~10 [CH2=NH2]*

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: A solution of 5-(Diethylamino)pentan-1-ol is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.

e H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.
Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A
spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are
typically used.

IR Spectroscopy

o Sample Preparation: As 5-(Diethylamino)pentan-1-ol is a liquid at room temperature, the IR
spectrum is obtained using the neat liquid film method. A single drop of the compound is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin
film.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean salt plates is acquired first and automatically
subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) or by direct injection, after which it is vaporized.
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« lonization: Electron ionization (El) is employed, with a standard electron energy of 70 eV.

+ Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight (TOF) mass analyzer.

+ Detection: An electron multiplier detector is used to record the abundance of each ion.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as 5-(Diethylamino)pentan-1-ol.
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Caption: Spectroscopic Analysis Workflow for 5-(Diethylamino)pentan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 5-(Diethylamino)pentan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297517#spectroscopic-data-for-5-diethylamino-
pentan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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